N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-2,3-dimethoxybenzamide
Description
N-[2-(Dimethylamino)-2-(thiophen-3-yl)ethyl]-2,3-dimethoxybenzamide is a benzamide derivative featuring a dimethylaminoethyl-thiophene moiety and 2,3-dimethoxybenzamide backbone. The 2,3-dimethoxy groups may enhance solubility and influence electronic properties .
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-2,3-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c1-19(2)14(12-8-9-23-11-12)10-18-17(20)13-6-5-7-15(21-3)16(13)22-4/h5-9,11,14H,10H2,1-4H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFQOJHNDJIJYRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=C(C(=CC=C1)OC)OC)C2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Features and Functional Groups
Key Observations :
- The target compound’s thiophene ring distinguishes it from chlorine-substituted analogs (e.g., etobenzanid) and oxygen/nitrogen heterocycles (e.g., dihydrothiazole in ). Thiophene’s electron-rich nature may enhance π-π interactions in biological targets.
- Compared to etobenzanid’s chlorophenyl group , the target’s methoxy groups reduce hydrophobicity, which may influence pharmacokinetics .
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